molecular formula C20H17Cl2F2N3O2 B4369708 ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4369708
M. Wt: 440.3 g/mol
InChI Key: JVEOFVAAEQPPCF-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, dichlorophenyl group, and difluoromethyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the cyclopropyl, dichlorophenyl, and difluoromethyl groups. Common synthetic routes may involve:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The cyclopropyl, dichlorophenyl, and difluoromethyl groups can be introduced through various substitution reactions, often using reagents such as cyclopropyl halides, dichlorobenzenes, and difluoromethylating agents.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl [3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, nucleophiles, and electrophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl [3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could have implications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their signaling pathways.

    Pathway Modulation: The compound may influence various cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl [3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: This compound has a similar structure but with a methylphenyl group instead of a dichlorophenyl group.

    Ethyl [3-cyclopropyl-6-(4-chlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: This compound features a chlorophenyl group instead of a dichlorophenyl group.

    Ethyl [3-cyclopropyl-6-(3,4-difluorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: This compound has a difluorophenyl group in place of the dichlorophenyl group.

The uniqueness of ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2F2N3O2/c1-2-29-16(28)9-27-20-17(18(26-27)10-3-4-10)12(19(23)24)8-15(25-20)11-5-6-13(21)14(22)7-11/h5-8,10,19H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEOFVAAEQPPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-CYCLOPROPYL-6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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